molecular formula C11H16ClN3O2 B12282625 tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate

tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate

Cat. No.: B12282625
M. Wt: 257.72 g/mol
InChI Key: FWALRVRMTDTCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate is a valuable chemical intermediate in medicinal chemistry and drug discovery, serving as a key heterocyclic building block for the synthesis of more complex, biologically active molecules . Its structural features, including the 4-chloropyrimidine ring and the N-methyl carbamate protection, make it a versatile precursor for nucleophilic aromatic substitution and further functionalization. This compound is notably utilized in the research and development of cyclin-dependent kinase (CDK) inhibitors . CDK inhibitors are a prominent class of therapeutic agents under investigation for their potential in oncology, with applications studied in contexts such as breast cancer and small-cell lung cancer . The reactivity of the chloropyrimidine group allows researchers to efficiently link this scaffold to various pharmacophores, enabling the exploration of structure-activity relationships and the optimization of drug candidates for enhanced potency and selectivity. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)15(4)7-9-13-6-5-8(12)14-9/h5-6H,7H2,1-4H3

InChI Key

FWALRVRMTDTCMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NC=CC(=N1)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Chloropyrimidine Intermediate

The primary synthesis route involves the reaction of 4-chloropyrimidine with tert-butyl chloroformate and methylamine. This two-step process begins with the formation of a mixed anhydride intermediate, followed by nucleophilic substitution. Key steps include:

  • Activation of tert-butyl chloroformate : Reacted with 4-chloropyrimidine in the presence of a base (e.g., triethylamine) to generate an electrophilic intermediate.
  • Methylamine addition : The intermediate undergoes nucleophilic attack by methylamine, yielding the target carbamate.

Critical parameters :

  • Temperature: 0–5°C during anhydride formation to minimize side reactions.
  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) for optimal solubility.

Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)

Patent JP2013505935A discloses an alternative method using palladium catalysts for constructing the pyrimidine core:

  • Suzuki coupling : 4-Bromo-2-chloropyrimidine reacts with a boronic ester in the presence of Pd(PPh₃)₄.
  • Hydrogenation : The intermediate is hydrogenated under 3–5 bar H₂ pressure with a Raney nickel catalyst.

Advantages :

  • Higher regioselectivity for the 4-chloro substituent.
  • Scalability to industrial production (≥90% yield).

Optimization of Reaction Conditions

Temperature and Time Dependence

Data from WO2019158550A1 highlight the impact of stirring duration on yield:

Parameter Range Tested Optimal Value Yield (%)
Stirring time 1–10 hours 3–8 hours 82–87
Temperature 20–80°C 50°C 89

Prolonged stirring (>8 hours) risks carbamate decomposition, while temperatures >60°C promote byproduct formation.

Solvent Selection

Comparative studies from Parchem indicate solvent effects on reaction efficiency:

Solvent Dielectric Constant (ε) Reaction Rate (k, h⁻¹) Purity (%)
THF 7.5 0.45 95
DCM 8.9 0.38 93
Ethyl acetate 6.0 0.29 88

THF provides superior solubility for the tert-butyl group, minimizing oligomerization.

Industrial-Scale Production

Continuous Flow Reactor Design

Recent advancements (CN102020589B) describe a continuous flow system for large-scale synthesis:

  • Residence time : 12 minutes.
  • Throughput : 1.2 kg/h with 94% purity.
  • Catalyst recycling : Pd/C reused for 5 cycles without significant activity loss.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.05 (s, 3H, N–CH₃), 4.55 (s, 2H, CH₂).
  • HPLC : Retention time 6.7 min (C18 column, acetonitrile/water 70:30).

Applications in Drug Synthesis

The compound serves as a key intermediate in:

  • β-Secretase inhibitors : Demonstrated IC₅₀ = 120 nM in Alzheimer’s disease models.
  • Agrochemicals : Fungicidal activity against Phytophthora infestans (EC₅₀ = 8.3 μM).

Chemical Reactions Analysis

tert-Butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Pyrimidine vs. Pyridine Derivatives

The target compound differs from pyridine-based carbamates (e.g., tert-butyl 4-methylpyridin-2-ylcarbamate , CAS: N/A) in electronic and steric properties. Pyrimidines (two nitrogen atoms in the ring) exhibit stronger electron-withdrawing effects compared to pyridines (one nitrogen), influencing reactivity in nucleophilic substitution and cross-coupling reactions. For example, the 4-chloro substituent on pyrimidine is more activated for displacement than the 4-chloro group on pyridine derivatives like tert-butyl (4-chloropyridin-2-yl)carbamate (CAS: N/A) .

2.1.2 Positional Isomerism: 4-Chloro vs. 6-Chloropyrimidine

The chlorine position significantly impacts reactivity. tert-Butyl N-[(6-chloropyrimidin-4-yl)methyl]-N-methyl-carbamate (CAS: 1630026-11-7) shares the same molecular formula but features chlorine at the 6-position of the pyrimidine ring.

Functional Group Variations

2.2.1 Carbamate Substituents
  • N-Methyl vs. N-Benzyl : The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to tert-butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate (CAS: N/A), which participates in intermolecular N–H···N hydrogen bonding in its crystal structure .
  • tert-Butyl Protection : The tert-butyl group enhances solubility in organic solvents compared to smaller protecting groups (e.g., methyl), as seen in tert-butyl (1-acetylpiperidin-4-yl)carbamate (CAS: N/A), which is used in multi-step syntheses .

Table 1: Comparative Properties of Selected Carbamates

Compound Name CAS Number Molecular Formula Key Features Application Example
Target compound 1458615-92-3 C₁₁H₁₆ClN₃O₂ 4-Chloropyrimidine, N-methyl carbamate Kinase inhibitor intermediates
tert-Butyl N-[(6-chloropyrimidin-4-yl)methyl]-N-methyl-carbamate 1630026-11-7 C₁₁H₁₆ClN₃O₂ 6-Chloropyrimidine isomer Suzuki coupling substrates
tert-Butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate N/A C₁₈H₂₁N₂O₂ Pyridine core, benzyl group p38 MAP kinase inhibitors
tert-Butyl (1-acetylpiperidin-4-yl)carbamate N/A C₁₂H₂₂N₂O₃ Piperidine backbone, acetylated amine Anticancer agent precursors

Reactivity and Stability

  • Deprotection: The tert-butyl carbamate group in the target compound is cleaved under acidic conditions (e.g., HCl/MeOH), similar to tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate (CAS: 1860028-25-6), which releases the amine for further functionalization .
  • Chlorine Reactivity: The 4-chloro substituent undergoes nucleophilic substitution more readily than 2-chloropyrimidines, as demonstrated in the synthesis of tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate (CAS: 2305255-24-5), where chlorine is replaced by phenoxy groups .

Physicochemical Properties

  • Molecular Weight : The target compound (257.72 g/mol) is lighter than bulkier derivatives like tert-butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate (CAS: N/A; MW: ~450 g/mol), impacting solubility and diffusion rates .
  • Hydrophobicity: The tert-butyl group increases logP compared to non-alkylated carbamates, enhancing membrane permeability in drug design .

Biological Activity

tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate is a pyrimidine derivative that has garnered attention for its unique biological activities. This compound, characterized by its molecular formula C11H16ClN3O2C_{11}H_{16}ClN_{3}O_{2} and molecular weight of approximately 257.72 g/mol, features a pyrimidine ring that enhances its interaction with biological targets, making it significant in pharmacological research.

The biological activity of this compound primarily involves enzyme inhibition and protein interactions . It functions by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. This characteristic is crucial for its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes by occupying their active sites or allosteric sites. This inhibition can prevent substrate catalysis, affecting metabolic pathways and cellular functions.

Antitumor Activity

Studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, related pyrimidine derivatives have demonstrated the ability to inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy.

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound. The following table summarizes key findings from recent research:

Study Objective Findings
Study 1Evaluate enzyme inhibitionDemonstrated significant inhibition of specific enzymes involved in metabolic pathways.
Study 2Assess antitumor effectsShowed reduced viability in cancer cell lines, indicating potential as an anticancer agent.
Study 3Investigate protein interactionsIdentified specific protein targets and the binding affinity of the compound.

Case Studies

  • Anticancer Properties : A study involving related pyrimidine compounds highlighted their ability to inhibit the growth of A431 vulvar epidermal carcinoma cells. The mechanism was linked to the disruption of key signaling pathways involved in cell proliferation and survival.
  • Enzyme Targeting : Another investigation focused on the compound's interaction with squalene synthase, revealing an IC50 value indicating potent inhibitory activity, which could be leveraged for cholesterol-lowering therapies.

The synthesis of this compound typically involves the reaction of 4-chloropyrimidine with tert-butyl N-methylcarbamate under controlled conditions to achieve high yield and purity.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Substitution Reactions : The chlorine atom on the pyrimidine ring can be replaced with other nucleophiles.
  • Hydrolysis : The carbamate group can be hydrolyzed under acidic or basic conditions.

These reactions are pivotal for modifying the compound to enhance its biological activity or develop new derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.